molecular formula C7H12N4O B13319793 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13319793
M. Wt: 168.20 g/mol
InChI Key: OBEPLTIDIQWHHM-UHFFFAOYSA-N
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Description

1-(Oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an oxolan-2-ylmethyl group (a tetrahydrofuran derivative). The oxolan moiety introduces an oxygen-containing five-membered ring, which may enhance solubility and modulate electronic properties compared to other substituents.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)4-6-2-1-3-12-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

OBEPLTIDIQWHHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxolan-2-ylmethyl halides with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Key Features Reference
This compound C₈H₁₂N₄O 180.21 Oxolan-2-ylmethyl Oxygen-rich, potential solubility N/A
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine C₉H₉ClN₄ 208.65 2-Chlorobenzyl Lipophilic, halogen-enhanced stability
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 3-Fluorobenzyl Moderate polarity, anticancer potential
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₇ClF₂N₄ 244.63 2-Chloro-6-fluorobenzyl Dual halogenation, enhanced bioactivity
1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine C₅H₈N₄O 140.14 Oxetan-3-yl Smaller oxygen ring, conformational rigidity

Key Observations :

  • Solubility: The oxolan-2-ylmethyl group likely improves aqueous solubility compared to halogenated analogs due to the oxygen atom’s polarity.
  • Stability : Halogenated derivatives (e.g., 2-chlorobenzyl) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Bioactivity : Compounds with multiple halogens (e.g., 2-chloro-6-fluorobenzyl) show enhanced anticancer activity in preliminary studies, possibly due to increased electrophilicity and target binding .

Biological Activity

1-(Oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine, with the CAS number 1248507-25-6, is a compound belonging to the triazole family. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C7_7H12_{12}N4_4O and a molecular weight of 168.20 g/mol. Its structure includes an oxolane (tetrahydrofuran) ring, which is believed to influence its pharmacological properties.

PropertyValue
Molecular FormulaC7_7H12_{12}N4_4O
Molecular Weight168.20 g/mol
CAS Number1248507-25-6

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study involving various triazole compounds, including derivatives similar to this compound, promising antibacterial and antifungal activities were noted. These compounds demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Compounds in this class have shown efficacy in inhibiting the growth of various cancer cell lines. For instance, derivatives similar to this compound were evaluated for cytotoxic effects against human breast cancer cell lines (MCF-7). Results indicated that certain modifications in the triazole structure could enhance cytotoxicity .

Enzyme Inhibition

Triazoles are known for their ability to inhibit specific enzymes related to disease processes. For instance, some studies have reported that triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Study on Synthesis and Bioactivity : A recent study synthesized a series of triazole compounds and assessed their biological activities. Among these compounds, those structurally related to this compound exhibited notable antibacterial and antifungal properties .
  • Cytotoxicity Assays : In another investigation involving cytotoxicity assays against various cancer cell lines, certain derivatives showed promising results with IC50 values indicating potent activity against MCF-7 cells .

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